MSC2530818

Description

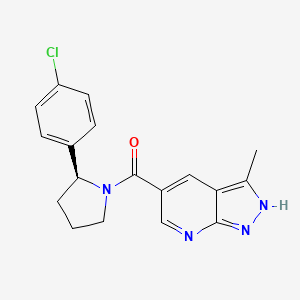

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRITQGYYWHQGM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCC[C@H]3C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MSC2530818: A Potent and Selective Dual Inhibitor of CDK8 and CDK19 for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2530818 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2][3][4] These kinases are components of the Mediator complex, a key regulator of transcription, and have been identified as potential oncogenes in various cancers, particularly those with aberrant WNT signaling. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Introduction

Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) are key components of the Mediator complex's kinase module. This module plays a critical role in regulating the activity of RNA Polymerase II, thereby controlling gene transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of several cancers, including colorectal cancer, through the modulation of oncogenic signaling pathways such as the WNT/β-catenin pathway. This compound was developed as a high-affinity inhibitor of both CDK8 and CDK19, demonstrating potential as a therapeutic agent and a valuable tool for cancer research.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of CDK8 and CDK19.[1] This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of transcriptional programs. Two key signaling pathways are significantly impacted by this compound:

-

WNT/β-catenin Signaling: In cancer cells with a constitutively active WNT pathway (e.g., due to mutations in APC or β-catenin), CDK8 acts as a positive regulator of β-catenin-driven transcription. This compound inhibits this activity, leading to a reduction in the expression of WNT target genes that promote cell proliferation.[1][2]

-

STAT1 Signaling: CDK8 can phosphorylate the transcription factor STAT1 at serine 727 (pSTAT1SER727), a post-translational modification that enhances its transcriptional activity.[1] this compound potently inhibits this phosphorylation event, which has been used as a biomarker of its cellular activity.[1][2] However, it is important to note that the reliability of pSTAT1SER727 as a specific pharmacodynamic marker for CDK8/19 inhibition has been debated, with some studies suggesting it can be influenced by other cellular stresses and kinases in a CDK8/19-independent manner.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50 / Affinity | Cell Line/System | Reference |

| CDK8 (cell-free) | 2.6 nM | Biochemical Assay | [1][2][3][4] |

| CDK19 (cell-free) | 4 nM (affinity) | Biochemical Assay | [1][2] |

| pSTAT1SER727 Inhibition | 8 ± 2 nM | SW620 cells | [1][2] |

| WNT Reporter (LS174T) | 32 ± 7 nM | LS174T (β-catenin mutant) | [2] |

| WNT Reporter (COLO205) | 9 ± 1 nM | COLO205 (APC mutant) | [2] |

| WNT Reporter (PA-1) | 52 ± 30 nM | PA-1 (WNT3a ligand-dependent) | [2] |

| GSK3α | 691 nM | Kinase Panel Screen | [3] |

| Kinase Panel (264 kinases) | High selectivity | 1 µM concentration | [3] |

Table 2: In Vivo Efficacy in SW620 Xenograft Model

| Dosing Schedule | T/C Ratio (%) | Tumor Growth Inhibition | Mouse Strain | Reference |

| 50 mg/kg bid, p.o. | 49% | Significant reduction | NCr athymic mice | [2] |

| 100 mg/kg qd, p.o. | 57% | Significant reduction | NCr athymic mice | [2] |

Table 3: Pharmacokinetic Parameters

| Species | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (F%) |

| Mouse | 1.87 | 1.08 | 0.55 | 54% |

| Rat | 1.54 | 1.53 | 0.97 | 88% |

| Dog | - | - | - | - |

| Human (predicted) | 0.14 | 0.48 | 2.4 | ≥75% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

WNT-dependent Transcription Assay (TCF/LEF Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of the β-catenin/TCF/LEF complex.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. In cells with an active WNT pathway, the β-catenin/TCF/LEF complex binds to these sites and drives luciferase expression. Inhibition of the pathway results in decreased luciferase activity.

Protocol:

-

Cell Culture: Human colorectal carcinoma cell lines with activating WNT pathway mutations (e.g., LS174T, COLO205) or a WNT-inducible reporter cell line (e.g., PA-1) are cultured in appropriate media.

-

Transfection: Cells are seeded in 96-well plates and transfected with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

Compound Treatment: After transfection, cells are treated with various concentrations of this compound or vehicle control. For ligand-dependent assays (PA-1), cells are stimulated with Wnt3a-conditioned medium.

-

Lysis and Luciferase Measurement: After a defined incubation period (typically 24-48 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Phospho-STAT1SER727 Inhibition Assay (Western Blot)

This assay assesses the inhibition of CDK8-mediated phosphorylation of STAT1 at Serine 727 in a cellular context.

Principle: SW620 cells, which exhibit constitutive pSTAT1SER727 levels, are treated with this compound. The levels of phosphorylated STAT1 are then quantified by Western blotting using a phospho-specific antibody.

Protocol:

-

Cell Culture and Treatment: SW620 cells are seeded in 6-well plates and allowed to adhere. Cells are then treated with a range of concentrations of this compound or vehicle for a specified time (e.g., 2 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phospho-STAT1 (Ser727). A primary antibody for total STAT1 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: The band intensities are quantified, and the ratio of pSTAT1SER727 to total STAT1 or the loading control is calculated. The IC50 value is determined from the dose-response curve.

In Vivo Efficacy Study (SW620 Colorectal Carcinoma Xenograft Model)

This study evaluates the anti-tumor activity of this compound in a preclinical mouse model.

Principle: Human colorectal cancer cells (SW620) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Protocol:

-

Animal Model: Female NCr athymic mice are used.

-

Cell Implantation: SW620 cells are harvested and suspended in a suitable medium (e.g., a mixture of medium and Matrigel). A defined number of cells (e.g., 5 x 106) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).

-

Drug Administration: Mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at the specified doses and schedules (e.g., 50 mg/kg twice daily or 100 mg/kg once daily). The control group receives the vehicle only.

-

Efficacy Evaluation: Treatment continues for a defined period (e.g., 21 days). The primary endpoint is the tumor growth inhibition, calculated as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) x 100%. Animal body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as pSTAT1SER727 levels, to confirm target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

WNT/β-catenin Signaling Pathway Inhibition

Caption: Inhibition of WNT/β-catenin signaling by this compound.

STAT1 Signaling Pathway Inhibition

Caption: Inhibition of STAT1 Ser727 phosphorylation by this compound.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for SW620 xenograft efficacy study.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of CDK8 and CDK19. Its ability to modulate the WNT and STAT1 signaling pathways makes it a valuable tool for investigating the roles of these kinases in cancer biology. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies. Further investigation into its therapeutic potential, including addressing the debate around the specificity of pSTAT1 as a biomarker and exploring potential off-target effects at higher concentrations, will be crucial for its clinical translation.

References

- 1. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [promega.com]

In-Depth Technical Guide: Discovery and Development of MSC2530818, a Potent and Selective CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2530818 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, particularly those driven by aberrant Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the discovery, optimization, and preclinical development of this compound, including detailed experimental protocols and key data presented in a structured format for clarity and comparison.

Introduction: The Rationale for Targeting CDK8/19

The Mediator complex is a large, multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The CDK8 module of the Mediator complex, consisting of CDK8, Cyclin C, MED12, and MED13, can either positively or negatively regulate transcription. Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it is often co-amplified with β-catenin. By phosphorylating various substrates, including STAT1, CDK8 influences key oncogenic pathways such as the Wnt/β-catenin and interferon-gamma (IFN-γ) signaling pathways. Therefore, the development of small molecule inhibitors of CDK8 and its close homolog CDK19 presents a promising therapeutic strategy for a range of malignancies.

Discovery and Optimization of this compound

The discovery of this compound began with a high-throughput screening (HTS) campaign that identified an imidazo-thiadiazole scaffold with modest CDK8 inhibitory activity.[1] Through a structure-based drug design approach, this initial hit was optimized to improve its potency, selectivity, and pharmacokinetic properties.

A key breakthrough in the optimization process was the replacement of the initial imidazo-thiadiazole scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine core. This modification resulted in compound 25, later named this compound, which exhibited excellent kinase selectivity, potent biochemical and cellular activity, and favorable metabolic stability, making it a suitable candidate for in vivo studies.[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the active sites of both CDK8 and CDK19 with high affinity.[2] The binding of this compound to CDK8 has been confirmed by X-ray crystallography, revealing key interactions within the ATP-binding pocket.

The primary mechanism of action of this compound involves the inhibition of the kinase activity of the CDK8/19-Cyclin C complex. This leads to the modulation of downstream signaling pathways, most notably the inhibition of STAT1 serine 727 phosphorylation (p-STAT1SER727) and the suppression of Wnt/β-catenin-dependent transcription.[2][3]

Signaling Pathway Diagram

Caption: Simplified signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50/Kd | Cell Line | Reference |

| CDK8 (biochemical) | 2.6 nM | - | [2] |

| CDK19 (biochemical) | 4 nM (Kd) | - | [2] |

| p-STAT1SER727 (cellular) | 8 ± 2 nM | SW620 | [2] |

| Wnt Reporter (cellular) | 32 ± 7 nM | LS174T | [3] |

| Wnt Reporter (cellular) | 9 ± 1 nM | COLO205 | [3] |

| Wnt3a-dependent Reporter (cellular) | 52 ± 30 nM | PA-1 | [3] |

| GSK3α | 691 nM | - | [1] |

| Dopamine Transporter | 8.5 µM | - | [1] |

| hERG | 18% inhibition @ 10 µM | - | [1] |

Table 2: In Vitro ADME and Physicochemical Properties

| Parameter | Value | Reference |

| Caco-2 Permeability (Papp A→B) | High | [2] |

| Caco-2 Efflux Ratio (B→A / A→B) | 1.5 | [2] |

| Cytochrome P450 Inhibition (IC50) | > 20 µM (for all subtypes) | [2] |

| Molecular Weight | 340.81 g/mol | [2] |

Table 3: In Vivo Pharmacokinetics

| Species | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (t1/2) | Oral Bioavailability (F) | Reference |

| Mouse | - | - | - | - | [2] |

| Rat | - | - | - | - | [2] |

| Dog | - | - | - | - | [2] |

| Human (predicted) | ~0.14 L/h/kg | 0.48 L/kg | 2.4 h | ≥75% (up to 500 mg) | [3] |

Table 4: In Vivo Efficacy in SW620 Xenograft Model

| Dosing Schedule | Tumor Growth Inhibition (T/C Ratio) | Reference |

| 50 mg/kg, twice daily (bid), oral | 49% | [1] |

| 100 mg/kg, once daily (qd), oral | 57% | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The key final step is the amide coupling of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with (S)-2-(4-chlorophenyl)pyrrolidine. A detailed, step-by-step protocol can be found in the supporting information of the primary publication by Czodrowski et al. (2016) in the Journal of Medicinal Chemistry.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the affinity of inhibitors for a kinase target.

-

Materials:

-

Recombinant human CDK8/Cyclin C enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

-

Test compound (this compound) and controls

-

Assay buffer

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, CDK8/Cyclin C enzyme pre-incubated with the Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.

-

Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.

-

Cellular p-STAT1SER727 Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of STAT1 at serine 727 in a cellular context.

-

Materials:

-

SW620 human colorectal carcinoma cells

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer

-

Antibodies: anti-p-STAT1 (Ser727) and anti-total STAT1

-

Western blotting reagents and equipment

-

-

Procedure:

-

Seed SW620 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-STAT1 (Ser727) and total STAT1, followed by appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal.

-

Plot the normalized p-STAT1 levels against the compound concentration to determine the IC50 value.

-

Wnt Signaling Reporter Assay

This assay utilizes a cell line engineered with a luciferase reporter gene under the control of a TCF/LEF responsive promoter to measure the activity of the Wnt/β-catenin signaling pathway.

-

Materials:

-

LS174T or COLO205 cells stably expressing a TCF/LEF-luciferase reporter

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the reporter cells in a white, clear-bottom multi-well plate.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a sufficient period for changes in reporter gene expression to occur (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to calculate the IC50 value.

-

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form tight junctions and resemble the intestinal epithelium.

-

Materials:

-

Caco-2 cells

-

Transwell inserts with a microporous membrane

-

Cell culture medium

-

Test compound (this compound)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

LC-MS/MS for compound quantification

-

-

Procedure:

-

Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For the apical to basolateral (A→B) permeability assessment, add the test compound to the apical chamber and transport buffer to the basolateral chamber.

-

For the basolateral to apical (B→A) permeability assessment, add the test compound to the basolateral chamber and transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At various time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)).

-

SW620 Colorectal Carcinoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Materials:

-

SW620 human colorectal carcinoma cells

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional)

-

Test compound (this compound) formulated for oral administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of SW620 cells (typically mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg bid or 100 mg/kg qd).

-

Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Calculate the tumor growth inhibition (T/C ratio) to assess the efficacy of the compound.

-

Visualization of Key Concepts

Experimental Workflow: From HTS to In Vivo Efficacy

Caption: A logical workflow of the discovery and development of this compound.

Logical Relationship: Selectivity Profile of this compound

Caption: A diagram illustrating the kinase selectivity of this compound.

Conclusion

This compound is a potent and selective dual inhibitor of CDK8 and CDK19 with a promising preclinical profile. Its discovery and development were guided by a rational, structure-based design approach, leading to a compound with excellent biochemical and cellular potency, favorable pharmacokinetic properties, and demonstrated in vivo anti-tumor activity. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in the therapeutic potential of targeting the Mediator complex. Further investigation into the clinical efficacy and safety of this compound and other CDK8/19 inhibitors is warranted.

References

The Role of MSC2530818 in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MSC2530818, a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8), and its role in the modulation of the Wnt signaling pathway. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2] The canonical Wnt pathway's activity is largely dependent on the transcriptional coactivator β-catenin. In cancer cells with mutations in Wnt pathway components like Adenomatous Polyposis Coli (APC), β-catenin accumulates in the nucleus, driving the expression of oncogenes.[3]

CDK8, a component of the Mediator complex, has been identified as a key regulator of β-catenin-dependent transcription.[2] By phosphorylating the C-terminal domain of RNA Polymerase II, CDK8 can enhance the transcription of specific genes, including those activated by β-catenin. This compound is an orally bioavailable inhibitor of CDK8 and its close homolog CDK19, which has demonstrated potent inhibition of Wnt-dependent transcription in preclinical models.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 / Affinity | Reference |

| CDK8 | Cell-free assay | 2.6 nM | [4] |

| CDK8 | Reporter Displacement Assay | 4 nM | [5] |

| CDK19 | Reporter Displacement Assay | 4 nM | [5] |

| GSK3α | Kinase Panel | 691 nM |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC50 (Mean ± SD) | Mutation Status | Reference |

| SW620 | pSTAT1SER727 Inhibition | 8 ± 2 nM | APC mutant | [4][5] |

| LS174T | Wnt Reporter (Luciferase) | 32 ± 7 nM | β-catenin mutant | [5] |

| COLO205 | Wnt Reporter (Luciferase) | 9 ± 1 nM | APC mutant | [5] |

| PA-1 | Wnt3a-dependent Reporter (Luciferase) | 52 ± 30 nM | N/A | [5] |

Table 3: In Vivo Efficacy of this compound in SW620 Xenograft Model

| Dosing Schedule | Tumor Growth Inhibition (T/C Ratio) | Effect on Body Weight | Reference |

| 50 mg/kg bid (oral) | 49% | Manageable weight loss | |

| 100 mg/kg qd (oral) | 57% | No significant effect |

Signaling Pathway and Mechanism of Action

This compound exerts its effect on the Wnt signaling pathway through the direct inhibition of CDK8. In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate target gene expression. CDK8, as part of the Mediator complex, is recruited to these sites and enhances transcriptional output. By inhibiting the kinase activity of CDK8, this compound prevents this potentiation of transcription, thereby reducing the expression of Wnt target genes, even in the presence of constitutively active β-catenin.

Caption: Canonical Wnt signaling and the inhibitory action of this compound on CDK8.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro CDK8 Kinase Assay (LanthaScreen® Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the IC50 of this compound for CDK8.

Materials:

-

Recombinant CDK8/cyclin C protein

-

LanthaScreen® Eu-anti-tag antibody

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare a 3X solution of this compound by serial dilution in Kinase Buffer A.

-

Prepare a 3X mixture of CDK8/cyclin C and Eu-anti-tag antibody in Kinase Buffer A.

-

Prepare a 3X solution of the kinase tracer in Kinase Buffer A.

-

Add 5 µL of the 3X this compound dilution series to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the this compound concentration.

-

Determine the IC50 value using a sigmoidal dose-response curve fit.

Wnt-Dependent Transcription Reporter Assay (Luciferase Assay)

This assay measures the ability of this compound to inhibit β-catenin-driven transcription in cancer cell lines.

Materials:

-

LS174T, COLO205, or other suitable Wnt-dependent cancer cell lines

-

Cell line-appropriate culture medium (e.g., DMEM with 10% FBS)

-

TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash)

-

Constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound stock solution in DMSO

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the TCF/LEF-responsive firefly luciferase reporter and the Renilla luciferase normalization control plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.

Caption: Workflow for the Wnt-dependent transcription reporter assay.

Phospho-STAT1SER727 Inhibition Assay (Western Blot)

This assay determines the cellular potency of this compound by measuring the inhibition of a known CDK8 substrate, STAT1, at serine 727.

Materials:

-

SW620 human colorectal carcinoma cells

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1 (or a loading control like GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed SW620 cells and grow to 70-80% confluency.

-

Treat the cells with serial dilutions of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-STAT1 (Ser727) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT1 or a loading control to ensure equal protein loading.

-

Quantify the band intensities and calculate the percent inhibition of pSTAT1SER727 phosphorylation relative to the vehicle-treated control.

In Vivo SW620 Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of orally administered this compound in a human colorectal cancer xenograft model.

Materials:

-

Female NCr athymic nude mice

-

SW620 human colorectal cancer cells

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant SW620 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg bid or 100 mg/kg qd) or vehicle control orally for a specified period (e.g., 16 days).

-

Measure tumor volume with calipers twice weekly and monitor the body weight of the mice three times weekly.

-

At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis if required.

-

Calculate the Tumor/Control (T/C) ratio to determine the efficacy of the treatment.

Conclusion

This compound is a potent and selective dual inhibitor of CDK8 and CDK19 that effectively suppresses the Wnt/β-catenin signaling pathway in cancer cells with aberrant Wnt activation. Its ability to inhibit Wnt-dependent transcription translates to anti-tumor efficacy in vivo. The data and protocols presented in this guide provide a comprehensive overview of this compound's mechanism of action and its potential as a therapeutic agent for Wnt-driven cancers. This information serves as a valuable resource for researchers and drug developers working to advance novel cancer therapies.

References

Target Identification and Validation for MSC2530818: A Selective CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2530818 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, a crucial regulator of transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, particularly those driven by aberrant Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its biochemical and cellular activity, selectivity profile, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of CDK8/19 inhibitors.

Introduction

The Mediator complex is a multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression regulation. The CDK8 module of the Mediator complex, consisting of CDK8, Cyclin C, MED12, and MED13, can act as both a positive and negative regulator of transcription. Notably, CDK8 has been identified as a putative oncogene in several cancers, including colorectal and breast cancer, often associated with the activation of the Wnt/β-catenin signaling pathway.

This compound was developed as a potent and selective inhibitor of CDK8 and its paralog CDK19, which shares a high degree of structural and functional similarity. Inhibition of CDK8/19 kinase activity has emerged as a promising therapeutic strategy to modulate oncogenic transcription programs. This document outlines the key preclinical data and methodologies used to identify and validate CDK8 and CDK19 as the primary targets of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Kinase Assay | CDK8 | IC50 | 2.6 nM | [1][2] |

| Binding Assay | CDK8 | Affinity (Kd) | 4 nM | [1][2] |

| Binding Assay | CDK19 | Affinity (Kd) | 4 nM | [1][2] |

| Cellular Assay (pSTAT1SER727) | SW620 (colorectal carcinoma) | IC50 | 8 ± 2 nM | [1][2] |

| Wnt Reporter Assay | LS174T (β-catenin mutant) | IC50 | 32 ± 7 nM | [2] |

| Wnt Reporter Assay | COLO205 (APC mutant) | IC50 | 9 ± 1 nM | [2] |

| Wnt Reporter Assay (WNT3a stimulated) | PA-1 | IC50 | 52 ± 30 nM | [2] |

Table 2: Selectivity Profile of this compound

| Assay Type | Target | Parameter | Value | Reference |

| Kinase Panel (264 kinases) | GSK3α | IC50 | 691 nM | [3] |

| CEREP Panel | Dopamine Transporter | IC50 | 8.5 µM | [3] |

| hERG Inhibition | hERG Channel | % Inhibition @ 10 µM | 18% | [3] |

| Cytochrome P450 Inhibition | Various Cyp Subtypes | IC50 | > 20 µM | [1] |

Table 3: In Vitro and In Vivo Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Caco-2 Permeability (PappA-B) | N/A | 44 x 10-6 cm s-1 | [3] |

| Caco-2 Efflux Ratio | N/A | 1.5 | [1][3] |

| Human Clearance (Predicted) | Human | 0.14 L/h/kg | [2][3] |

| Human Volume of Distribution (Vdss) (Predicted) | Human | 0.48 L/kg | [2][3] |

| Human Terminal Half-life (t1/2) (Predicted) | Human | 2.4 h | [2][3] |

| Human Oral Bioavailability (Predicted) | Human | ≥75% (up to 500 mg daily) | [2][3] |

| In Vivo Efficacy (T/C ratio) | Mouse (SW620 xenograft) | 49% (50 mg/kg bid), 57% (100 mg/kg qd) | [2][3] |

Mandatory Visualizations

Caption: CDK8 signaling pathways modulated by this compound.

Caption: Experimental workflow for this compound validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standard protocols and may have been adapted for the specific characterization of this compound.

4.1. CDK8 Biochemical Kinase Assay (Representative Protocol)

-

Objective: To determine the in vitro inhibitory activity of this compound against CDK8.

-

Materials:

-

Recombinant human CDK8/CycC enzyme complex.

-

Biotinylated peptide substrate (e.g., a derivative of STAT1).

-

ATP.

-

Assay buffer (e.g., HEPES, MgCl2, DTT, BSA).

-

This compound in DMSO.

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent.

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the CDK8/CycC enzyme and peptide substrate solution to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60-120 minutes at 30°C.

-

Stop the reaction and detect the remaining ATP using a luminescent readout according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

4.2. Cellular Phospho-STAT1SER727 Assay (Representative Protocol)

-

Objective: To measure the inhibition of CDK8-mediated STAT1 phosphorylation in a cellular context.

-

Materials:

-

SW620 human colorectal carcinoma cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound in DMSO.

-

Lysis buffer.

-

Anti-phospho-STAT1 (Ser727) antibody and total STAT1 antibody.

-

Secondary antibody conjugated to a detectable label (e.g., HRP).

-

ELISA plates or Western blot apparatus.

-

-

Procedure (ELISA-based):

-

Seed SW620 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for 2-4 hours.

-

Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for total STAT1.

-

Incubate to allow binding of STAT1 to the plate.

-

Wash the plate and add a detection antibody specific for phospho-STAT1 (Ser727).

-

Wash and add a secondary antibody conjugated to HRP.

-

Wash and add a colorimetric substrate.

-

Measure the absorbance and normalize the phospho-STAT1 signal to the total STAT1 signal.

-

Calculate the percent inhibition and determine the IC50 value.

-

4.3. Wnt Signaling Reporter Assay (Representative Protocol)

-

Objective: To assess the inhibitory effect of this compound on Wnt-dependent transcription.

-

Materials:

-

Cancer cell line with a constitutively active Wnt pathway (e.g., LS174T, COLO205) or a Wnt-responsive reporter cell line (e.g., PA-1).

-

Luciferase reporter construct driven by a TCF/LEF responsive element.

-

Transfection reagent (if necessary).

-

This compound in DMSO.

-

Luciferase assay reagent.

-

-

Procedure:

-

Seed the cells in a 96-well plate. If using a reporter cell line, transfect with the luciferase construct.

-

Treat the cells with serial dilutions of this compound or DMSO. For PA-1 cells, stimulate with Wnt3a ligand.

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

4.4. Caco-2 Permeability Assay (Representative Protocol)

-

Objective: To evaluate the intestinal permeability of this compound.

-

Materials:

-

Caco-2 cells.

-

Transwell® inserts.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound.

-

LC-MS/MS system for quantification.

-

-

Procedure:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) transport, add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For basolateral to apical (B-A) transport, add this compound to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate at 37°C with gentle shaking.

-

Take samples from the receiver chamber at specified time points.

-

Analyze the concentration of this compound in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

-

4.5. Cytochrome P450 Inhibition Assay (Representative Protocol)

-

Objective: To assess the potential of this compound to inhibit major CYP450 enzymes.

-

Materials:

-

Human liver microsomes.

-

Specific substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

-

NADPH regenerating system.

-

This compound.

-

LC-MS/MS system.

-

-

Procedure:

-

Incubate human liver microsomes with a specific CYP substrate and a range of this compound concentrations.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C.

-

Stop the reaction and analyze the formation of the specific metabolite by LC-MS/MS.

-

Calculate the percent inhibition of metabolite formation and determine the IC50 value.

-

4.6. SW620 Colorectal Carcinoma Xenograft Model (Representative Protocol)

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials:

-

Female athymic nude mice.

-

SW620 cells.

-

Matrigel or similar basement membrane matrix.

-

This compound formulation for oral administration.

-

-

Procedure:

-

Subcutaneously implant SW620 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound orally at the specified doses and schedule (e.g., 50 mg/kg twice daily or 100 mg/kg once daily).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100%).

-

Conclusion

The comprehensive preclinical data for this compound strongly support the identification and validation of CDK8 and CDK19 as its primary targets. The compound demonstrates potent biochemical and cellular inhibition of its targets, leading to the modulation of key oncogenic signaling pathways such as Wnt/β-catenin. Its excellent selectivity profile and favorable pharmacokinetic properties, coupled with significant in vivo anti-tumor efficacy in a colorectal cancer model, highlight this compound as a promising therapeutic candidate for cancers with dysregulated CDK8/19 activity. The detailed experimental protocols provided herein serve as a valuable resource for the continued investigation and development of selective CDK8/19 inhibitors.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]

An In-depth Technical Guide to the Effects of MSC2530818 on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule MSC2530818, focusing on its mechanism of action and its effects on gene transcription. The information is compiled from available scientific literature and is intended for a technical audience in the fields of oncology, molecular biology, and drug development.

Introduction

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] Both CDK8 and CDK19 are kinase subunits of the Mediator complex, a crucial co-regulator of RNA polymerase II (Pol II)-mediated transcription.[2][4] By targeting the Mediator complex, this compound can modulate multiple oncogenic signaling pathways, making it a compound of significant interest for cancer therapy. This document details the molecular mechanism of this compound, its impact on specific signaling pathways and gene transcription, and summarizes the quantitative data from key experiments.

Mechanism of Action: Inhibition of the Mediator Kinase Module

The Mediator complex is a large, multi-protein complex that acts as a bridge between gene-specific transcription factors and the Pol II machinery, thereby regulating gene expression. The CDK8 kinase module, which can contain either CDK8 or CDK19, associates with the core Mediator complex and can either activate or repress transcription depending on the cellular context.

This compound exerts its effects by binding to the ATP-binding pocket of CDK8 and CDK19, inhibiting their kinase activity.[1][3] This inhibition prevents the phosphorylation of downstream substrates, which in turn alters the transcriptional output of genes regulated by various signaling pathways.

Effects on Key Signaling Pathways and Gene Transcription

This compound has been shown to potently inhibit transcription in pathways that are aberrantly activated in cancer, particularly the WNT and STAT1 signaling pathways.

The WNT signaling pathway is critical in development and is frequently dysregulated in cancers, especially colorectal cancer. CDK8 has been identified as a putative oncogene in this context, acting as a coactivator of β-catenin, the central transcription factor in the WNT pathway. This compound has demonstrated potent inhibition of WNT-dependent transcription in various human cancer cell lines that have a constitutively active WNT pathway due to mutations in genes like APC or β-catenin.[1][3]

CDK8 can phosphorylate STAT1 on serine 727 (pSTAT1SER727), a modification that enhances its transcriptional activity. This phosphorylation has been used as a pharmacodynamic biomarker for CDK8 activity in cells. This compound has been shown to potently inhibit pSTAT1SER727 in SW620 human colorectal carcinoma cells.[1][3][5] However, it is important to note that some studies suggest pSTAT1SER727 may not be a specific biomarker for CDK8/19 activity, as it can be induced by various cytokines and stress stimuli in a CDK8/19-independent manner.[6][7]

Given the role of CDK8/19 as co-activators for a range of transcription factors, this compound likely affects other signaling pathways as well. These include pathways regulated by SMADs (TGF-β signaling), HIF1α (hypoxia response), Estrogen Receptor (ER), and NFκB (inflammation and immunity).[4]

Quantitative Data Summary

The potency of this compound has been quantified in various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Biochemical Potency and Binding Affinity

| Target | Assay Type | Value | Reference(s) |

| CDK8 | IC50 | 2.6 nM | [1][3] |

| CDK8 | Binding Affinity (Ki) | 4 nM | [1][3][5] |

| CDK19 | Binding Affinity (Ki) | 4 nM | [1][3][5] |

Table 2: Cellular Potency

| Cell Line | Pathway/Biomarker | Cellular Context | IC50 | Reference(s) |

| SW620 | pSTAT1SER727 | Colorectal Carcinoma | 8 ± 2 nM | [1][3][5] |

| LS174T | WNT Reporter | Colorectal Carcinoma (β-catenin mutant) | 32 ± 7 nM | [3] |

| COLO205 | WNT Reporter | Colorectal Carcinoma (APC mutant) | 9 ± 1 nM | [3] |

| PA-1 | WNT Reporter | Ovarian Teratocarcinoma (WNT3a stimulated) | 52 ± 30 nM | [3] |

Experimental Methodologies

The following section outlines the general experimental protocols used to characterize the effects of this compound.

-

Cell Lines: Human cancer cell lines with constitutive WNT signaling, such as LS174T (β-catenin mutation) and COLO205 (APC mutation), were utilized. PA-1 cells were used for WNT3a ligand-dependent reporter assays.[3]

-

Assay Principle: Cells were engineered with a TCF/LEF-driven luciferase reporter construct. Inhibition of the WNT pathway by this compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.

-

General Protocol:

-

Seed cells in multi-well plates.

-

Treat cells with a concentration range of this compound.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse cells and measure luciferase activity using a luminometer.

-

Calculate IC50 values from the dose-response curves.

-

-

Cell Line: SW620 human colorectal carcinoma cells were used.[1][3][5]

-

Assay Principle: The level of STAT1 phosphorylation at serine 727 is measured, typically using an immunoassay format.

-

General Protocol:

-

Plate SW620 cells and allow them to adhere.

-

Treat cells with this compound at various concentrations for a defined time.

-

Lyse the cells to extract proteins.

-

Quantify pSTAT1SER727 and total STAT1 levels using methods such as ELISA, Western Blot, or Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

Normalize the pSTAT1SER727 signal to total STAT1 or a housekeeping protein.

-

Determine the IC50 value for the inhibition of STAT1 phosphorylation.

-

Selectivity and Off-Target Considerations

This compound is reported to have excellent kinase selectivity.[1][5] However, one study reported severe systemic toxicity in vivo with this compound (referred to as Cmpd4 in the study).[6][7] A subsequent comparative analysis suggested that this toxicity might not be due to on-target CDK8/19 inhibition but could be related to off-target kinase activities at the high doses used in the initial toxicity study.[6][7] This highlights the critical importance of careful dose selection and comprehensive off-target profiling in the preclinical development of CDK8/19 inhibitors.

Conclusion

This compound is a potent and selective dual inhibitor of the transcriptional regulatory kinases CDK8 and CDK19. It effectively suppresses gene transcription driven by oncogenic pathways, most notably the WNT signaling pathway, through the inhibition of the Mediator complex's kinase module. Its ability to reduce tumor growth in preclinical models underscores its therapeutic potential. While questions regarding the most reliable pharmacodynamic biomarkers and potential for off-target toxicities at high doses remain, this compound represents a valuable chemical tool for studying the roles of CDK8 and CDK19 in transcription and disease, and a promising scaffold for the development of novel anti-cancer agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MSC-2530818 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and this compound Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of MSC2530818: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2530818 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in the pathogenesis of various cancers, particularly those with aberrant WNT signaling. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activity, selectivity, and pharmacokinetic properties. Detailed methodologies for the key assays used to characterize this compound are also presented.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of CDK8 and CDK19, leading to downstream effects on STAT1 phosphorylation and WNT signaling pathways.

Kinase Inhibition

The inhibitory activity of this compound against its primary targets, CDK8 and CDK19, was determined using a FRET-based Lanthascreen™ binding competition assay. The compound exhibits low nanomolar potency against both kinases.

| Target | Assay Format | IC50 (nM) | Binding Affinity (nM) |

| CDK8 | Cell-free assay | 2.6[1][2][4][5] | 4[1][2][3][4][5] |

| CDK19 | Cell-free assay | - | 4[1][2][3][4][5] |

Inhibition of Downstream Signaling

This compound effectively inhibits key downstream signaling pathways regulated by CDK8/19, including the phosphorylation of STAT1 and WNT-dependent transcription.

Inhibition of STAT1 phosphorylation at serine 727 (pSTAT1SER727), an established biomarker of CDK8 activity, was assessed in the SW620 human colorectal carcinoma cell line.

| Cell Line | Assay | IC50 (nM) |

| SW620 | pSTAT1SER727 Inhibition | 8 ± 2[1][2][3] |

This compound demonstrates potent inhibition of WNT-dependent transcription in various human cancer cell lines with constitutively activated WNT signaling. This was evaluated using reporter-based luciferase assays.

| Cell Line | WNT Pathway Mutation | Assay | IC50 (nM) |

| LS174T | β-catenin mutant | Luciferase Reporter | 32 ± 7[2][3] |

| COLO205 | APC mutant | Luciferase Reporter | 9 ± 1[2][3] |

| PA-1 | WNT3a ligand-dependent | Luciferase Reporter | 52 ± 30[2][3] |

Selectivity and Pharmacokinetic Profile

This compound displays a favorable selectivity profile and desirable in vitro pharmacokinetic properties.

Kinase Selectivity

The selectivity of this compound was evaluated against a panel of 264 kinases. The compound shows excellent selectivity, with the exception of GSK3α.

| Kinase | IC50 (nM) |

| GSK3α | 691[5] |

In Vitro ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were assessed through various in vitro assays.

| Parameter | Assay | Result |

| Permeability | Caco-2 | High permeability |

| Efflux Ratio | Caco-2 | 1.5 (Low efflux)[1] |

| Cytochrome P450 Inhibition | CYP Panel | IC50s > 20 μM (No significant inhibition)[1][2] |

| hERG Inhibition | - | Minimal inhibition[2] |

Experimental Protocols

FRET-based Lanthascreen™ Kinase Binding Assay

This assay quantifies the binding of this compound to CDK8 and CDK19 by measuring the displacement of a fluorescently labeled tracer.

Principle: A terbium-labeled anti-tag antibody binds to the kinase. A fluorescently labeled tracer binds to the kinase's ATP site, bringing it in proximity to the antibody and resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Methodology:

-

A solution of the kinase (e.g., CDK8/cyclin C) is incubated with a terbium-labeled anti-tag antibody.

-

A fluorescently labeled ATP-competitive tracer is added to the mixture.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The kinase/antibody/tracer mixture is dispensed into the wells containing the test compound.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation around 340 nm and emission measured at two wavelengths (e.g., 490 nm for terbium and 520 nm for the tracer).

-

The IC50 value is calculated by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular STAT1 Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 in a cellular context.

Principle: The level of phosphorylated STAT1 (pSTAT1) in cells is quantified using an immunoassay, typically an ELISA or Western blot, following treatment with the inhibitor.

Methodology:

-

SW620 cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified period.

-

Following treatment, the cells are lysed to release cellular proteins.

-

The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) for normalization.

-

The levels of pSTAT1SER727 and total STAT1 are measured by Western blot analysis.

-

For Western blotting, equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for pSTAT1SER727 and total STAT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

-

The ratio of pSTAT1 to total STAT1 is calculated for each treatment condition, and the IC50 value is determined.

WNT Signaling Luciferase Reporter Assay

This cell-based assay is used to assess the inhibitory effect of this compound on the WNT signaling pathway.

Principle: Cancer cell lines with activating mutations in the WNT pathway are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the WNT pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Methodology:

-

Cancer cell lines (e.g., LS174T, COLO205) containing a TCF/LEF luciferase reporter construct are seeded in white, clear-bottom 96-well plates.

-

After overnight incubation, the cells are treated with serial dilutions of this compound.

-

For ligand-dependent assays (e.g., in PA-1 cells), Wnt3a is added to stimulate the pathway.

-

The plates are incubated for a period sufficient to allow for changes in reporter gene expression (typically 16-24 hours).

-

A luciferase assay reagent containing the substrate (e.g., luciferin) is added to each well.

-

The luminescence is measured using a luminometer.

-

The IC50 value is calculated by normalizing the luciferase activity to a vehicle control and fitting the data to a dose-response curve.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

-

Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

The test compound (this compound) is added to either the apical or basolateral chamber.

-

Samples are taken from the receiver chamber at various time points.

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

-

The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio close to 1 suggests passive transport, while a ratio greater than 2 indicates active efflux.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the major drug-metabolizing CYP enzymes.

Principle: The activity of specific CYP isoforms is measured using human liver microsomes and isoform-specific substrates that are converted to metabolites. The effect of the test compound on the rate of metabolite formation is determined.

Methodology:

-

Human liver microsomes are incubated with a specific CYP isoform substrate and a range of concentrations of this compound.

-

The reaction is initiated by the addition of NADPH.

-

After a set incubation period, the reaction is terminated.

-

The formation of the specific metabolite is quantified by LC-MS/MS.

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

This compound exerts its effects by inhibiting CDK8 and CDK19, which are part of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By inhibiting CDK8/19, this compound modulates the phosphorylation of transcription factors such as STAT1 and interferes with signaling pathways like the WNT/β-catenin pathway, which are often dysregulated in cancer.

References

- 1. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 2. enamine.net [enamine.net]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Preclinical Profile of MSC2530818: A Potent and Selective CDK8/19 Inhibitor

FOR IMMEDIATE RELEASE

This technical whitepaper provides a comprehensive overview of the preclinical data for MSC2530818, a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). The following sections detail the compound's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mediator complex kinases.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of CDK8 and its paralog CDK19, which are components of the Mediator complex.[1][2][3] The Mediator complex is a crucial transcriptional co-regulator, and by inhibiting CDK8/19, this compound modulates the expression of genes involved in various oncogenic signaling pathways.[3][4] Notably, it has been shown to inhibit WNT-dependent transcription and the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), a recognized biomarker of CDK8 activity.[1][2][3]

Quantitative In Vitro Activity

This compound demonstrates potent and selective inhibition of CDK8 and CDK19, leading to anti-proliferative effects in various cancer cell lines. The key in vitro activity data is summarized in the tables below.

| Target | Assay Type | IC50 (nM) |

| CDK8 | Biochemical | 2.6[1][2][5] |

| CDK8 | Binding Affinity | 4[1][2] |

| CDK19 | Binding Affinity | 4[1][2] |

| GSK3α | Kinase Panel | 691[5] |

| Table 1: Biochemical and Kinase Inhibition Data for this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. |

| Cell Line | Cancer Type | Pathway Mutation | Assay | IC50 (nM) |

| SW620 | Colorectal Carcinoma | APC mutant | pSTAT1SER727 Inhibition | 8 ± 2[1][2] |

| LS174T | Colorectal Carcinoma | β-catenin mutant | WNT Reporter | 32 ± 7[2][3] |

| COLO205 | Colorectal Carcinoma | APC mutant | WNT Reporter | 9 ± 1[2][3] |

| PA-1 | Teratocarcinoma | WNT ligand-dependent | WNT Reporter | 52 ± 30[2][3] |

| Table 2: Cellular Activity of this compound in Human Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of the cellular response. |

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in a human colorectal carcinoma xenograft model. The compound exhibits acceptable pharmacokinetic properties across multiple species, supporting its oral bioavailability.

| Animal Model | Dosing Schedule | Tumor Growth Inhibition (T/C ratio) |

| SW620 Xenograft | Not Specified | 49%[2] |

| SW620 Xenograft | Not Specified | 57%[2] |

| Table 3: In Vivo Anti-Tumor Efficacy of this compound. T/C ratio represents the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group. |

| Species | Clearance (CL) | Volume of Distribution (Vdss) | Terminal Half-life (t1/2) | Oral Bioavailability (F) |

| Human (predicted) | 0.14 L/h/kg | 0.48 L/kg | 2.4 h | ≥75% (up to 500 mg daily)[2][3] |

| Table 4: Pharmacokinetic Parameters of this compound. |

Signaling Pathway Modulation

This compound exerts its anti-cancer effects primarily through the modulation of the WNT and STAT1 signaling pathways.

Caption: WNT signaling pathway and the inhibitory action of this compound on CDK8.

Caption: STAT1 signaling and the inhibition of STAT1SER727 phosphorylation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the preclinical evaluation of this compound.

In Vitro Kinase and Cell-Based Assays

CDK8/19 Inhibition Assay: The inhibitory activity of this compound against CDK8 and CDK19 was likely determined using a biochemical assay, such as a LanthaScreen™ binding assay or a radiometric kinase assay with a peptide substrate.

Cellular pSTAT1SER727 Inhibition Assay:

-

Cell Culture: SW620 human colorectal carcinoma cells were cultured in appropriate media.

-

Compound Treatment: Cells were treated with various concentrations of this compound for a specified period.

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

Western Blotting or ELISA: The levels of phosphorylated STAT1 at serine 727 and total STAT1 were measured using specific antibodies.

-

Data Analysis: The IC50 value was calculated by normalizing the pSTAT1SER727 signal to the total STAT1 signal and fitting the data to a dose-response curve.

WNT Reporter Assay:

-

Cell Lines: Human cancer cell lines with constitutively active WNT signaling (e.g., LS174T, COLO205) or WNT ligand-dependent lines (e.g., PA-1) containing a WNT-responsive reporter construct (e.g., TCF/LEF-luciferase) were used.[3]

-

Compound Treatment: Cells were treated with a range of this compound concentrations.

-

Luciferase Activity Measurement: After incubation, luciferase activity was measured using a luminometer.

-

Data Analysis: The IC50 value was determined by plotting the percentage of inhibition of luciferase activity against the compound concentration.

In Vivo Xenograft Study

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID) were used.

-

Human SW620 colorectal carcinoma cells were implanted subcutaneously to establish tumors.[3]

Treatment:

-

Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally at specified doses and schedules.[3]

Efficacy Evaluation:

-

Tumor volumes were measured regularly throughout the study.

-

At the end of the study, tumors were excised and weighed.

-

The T/C ratio was calculated to determine the anti-tumor efficacy.

Pharmacodynamic Biomarker Analysis:

-

Tumor samples were collected at various time points after dosing to assess the level of pSTAT1SER727 inhibition, confirming target engagement in vivo.[3]

Caption: A generalized workflow for the preclinical development of this compound.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent, selective, and orally bioavailable dual inhibitor of CDK8 and CDK19. Its ability to modulate key oncogenic signaling pathways, coupled with its in vivo anti-tumor activity and favorable pharmacokinetic profile, provides a strong rationale for its continued development as a novel anti-cancer therapeutic. Further investigation into its efficacy in other cancer models and in combination with other agents is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]

- 5. This compound | CDK8 inhibitor | Probechem Biochemicals [probechem.com]

Methodological & Application

Application Notes and Protocols: MSC2530818 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC2530818 is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of transcription.[3][4] Dysregulation of CDK8/19 activity has been implicated in the development and progression of various cancers, including colorectal and blood cancers, making them attractive targets for therapeutic intervention.[5][6] this compound has demonstrated efficacy in preclinical models by inhibiting downstream signaling pathways, such as the WNT/β-catenin and STAT1 signaling pathways, leading to reduced tumor growth.[1][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines. The protocols cover cell viability assays, Western blotting for target engagement, and WNT signaling reporter assays.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of CDK8 and CDK19 with high affinity, thereby inhibiting their kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates, including STAT1 at serine 727 (pSTAT1SER727), a well-established biomarker of CDK8 activity.[1][3] Furthermore, this compound has been shown to potently inhibit WNT-dependent transcription in cancer cell lines with constitutive WNT signaling.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Line | IC50 (nM) | Reference |

| CDK8 (cell-free assay) | - | 2.6 | [1][2] |

| CDK8 Binding Affinity | - | 4 | [1] |

| CDK19 Binding Affinity | - | 4 | [1][3] |

| pSTAT1SER727 Inhibition | SW620 (colorectal carcinoma) | 8 ± 2 | [1][3] |

| WNT Reporter Assay (β-catenin mutant) | LS174T | 32 ± 7 | |

| WNT Reporter Assay (APC mutant) | COLO205 | 9 ± 1 | |

| WNT3a Ligand-Dependent Reporter Assay | PA-1 | 52 ± 30 | [3] |

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining cancer cell lines commonly used for studying this compound.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and dishes

-

CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood

Procedure:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2.

-